3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
CAS No.: 73718-25-9
Cat. No.: VC21435743
Molecular Formula: C12H10N4S
Molecular Weight: 242.3g/mol
* For research use only. Not for human or veterinary use.
![3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole - 73718-25-9](/images/no_structure.jpg)
Specification
CAS No. | 73718-25-9 |
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Molecular Formula | C12H10N4S |
Molecular Weight | 242.3g/mol |
IUPAC Name | 3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Standard InChI | InChI=1S/C12H10N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2,(H,13,14,16) |
Standard InChI Key | QLCMIARCWVIETD-UHFFFAOYSA-N |
SMILES | C=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Canonical SMILES | C=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Introduction
Structural Features and Chemical Classification
The compound 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole possesses a complex heterocyclic structure that combines multiple pharmacologically relevant moieties. The core structure consists of an indole system fused with a 1,2,4-triazine ring, creating the triazino[5,6-b]indole scaffold. At position 3 of this scaffold, a prop-2-en-1-ylsulfanyl group is attached via a sulfur atom, introducing a reactive alkene functionality to the molecule.
Core Structural Components
The triazino[5,6-b]indole core is characterized by a nitrogen-rich heterocyclic system that provides multiple sites for hydrogen bonding and other molecular interactions. This core structure comprises an indole moiety (a benzene ring fused to a pyrrole ring) further fused with a 1,2,4-triazine ring. The presence of multiple nitrogen atoms in the triazine ring creates an electron-deficient system, contributing to the compound's unique reactivity profile.
Functional Groups and Reactive Centers
The prop-2-en-1-ylsulfanyl substituent at position 3 represents a key functional element that distinguishes this compound from related analogs. This group contains a terminal alkene that can participate in various chemical transformations, including addition reactions, polymerization, and oxidation processes. The sulfur linkage between this allyl group and the triazine ring provides additional sites for potential chemical modifications, particularly through oxidation to sulfoxides or sulfones.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole is essential for its characterization, analysis, and potential applications in research and development.
Predicted Physical Properties
Based on its structural similarity to related compounds, 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole is expected to exist as a crystalline solid at room temperature. The compound likely exhibits limited water solubility due to its predominantly hydrophobic character, though the presence of nitrogen atoms in the triazine ring may contribute some degree of polar character.
Chemical Reactivity Profile
The chemical reactivity of this compound is primarily dictated by its constituent functional groups:
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The indole NH group can participate in hydrogen bonding and acid-base reactions.
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The triazine ring, being electron-deficient, is susceptible to nucleophilic attack.
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The prop-2-en-1-yl group can undergo addition reactions typical of alkenes.
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The sulfanyl linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Synthetic Approaches and Methodology
The synthesis of 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole typically involves multi-step synthetic routes that build upon established methods for constructing the triazino[5,6-b]indole scaffold.
General Synthetic Routes
Based on the synthetic approaches used for related triazino[5,6-b]indole derivatives, a typical synthesis might involve:
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Formation of the indole core, potentially through Fischer indole synthesis or similar methods.
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Construction of the triazine ring through cyclization reactions involving appropriate nitrogen-containing precursors.
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Introduction of the prop-2-en-1-ylsulfanyl group at position 3, likely through nucleophilic substitution with prop-2-en-1-thiol or an equivalent reagent.
Key Reaction Parameters
The synthesis of such complex heterocycles often requires careful control of reaction conditions:
Reaction Step | Critical Parameters | Typical Conditions |
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Indole formation | Temperature, acid catalyst | 80-120°C, Lewis or Brønsted acid |
Triazine cyclization | Reaction time, solvent | Reflux conditions, polar solvents |
Sulfanyl group introduction | Base, nucleophile concentration | Room temperature to 50°C, basic conditions |
Structure-Activity Relationships
Comparing 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole with structurally related compounds provides insights into the relationship between structural modifications and biological activities.
Comparison with Related Derivatives
The structural similarities and differences between 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole and related compounds are summarized in the following table:
Structure-Activity Implications
The prop-2-en-1-ylsulfanyl group in the target compound introduces specific chemical characteristics that may influence its biological activity profile:
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The terminal alkene provides a site for metabolism or bioconjugation that is absent in saturated analogs.
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The linear arrangement of the allyl group may result in different spatial orientation and binding properties compared to branched substituents.
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The relatively small size of the prop-2-en-1-yl group may allow access to binding pockets that would exclude larger substituents.
Analytical Characterization
Comprehensive characterization of 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole is essential for confirming its structure, assessing its purity, and supporting its use in research applications.
Spectroscopic Identification
Based on its structural features, 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole would display characteristic spectroscopic properties:
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NMR Spectroscopy: Distinctive signals would include the indole NH proton (typically δ 10-12 ppm), aromatic protons of the indole system (δ 7-8 ppm), and the characteristic pattern of the prop-2-en-1-yl group, including terminal alkene protons (δ 5-6 ppm) and the methylene adjacent to sulfur (δ 3-4 ppm).
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Infrared Spectroscopy: Characteristic bands would include N-H stretching (3300-3500 cm⁻¹), C=C stretching of the alkene (1620-1680 cm⁻¹), and various bands associated with the aromatic and heterocyclic rings.
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Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound, with fragmentation patterns likely involving cleavage of the C-S bond and fragmentations of the heterocyclic system.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 3-(prop-2-en-1-ylsulfanyl)-5H- triazino[5,6-b]indole. The compound's hydrophobic character suggests that reverse-phase HPLC with appropriate mobile phase compositions would be effective for separation and analysis.
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